molecular formula C24H26N2O6 B130175 Fmoc-Orn(Alloc)-OH CAS No. 147290-11-7

Fmoc-Orn(Alloc)-OH

Cat. No.: B130175
CAS No.: 147290-11-7
M. Wt: 438.5 g/mol
InChI Key: RXLIOYNXBHZZBI-NRFANRHFSA-N
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Description

Fmoc-Orn(Alloc)-OH is a type of amino acid derivative that is commonly used in organic synthesis and biochemistry. It is a derivative of the naturally occurring amino acid Ornithine, which is an intermediate in the urea cycle and is involved in the metabolism of nitrogen. This compound is a versatile reagent that can be used for a variety of purposes, including protein synthesis, peptide synthesis, and as a starting material for the synthesis of other compounds.

Scientific Research Applications

1. Peptide Synthesis and β-Sheet Formation

Fmoc-Orn(Alloc)-OH plays a crucial role in peptide synthesis, particularly in creating β-sheet structures. A study by Nowick et al. (2002) introduced a unique amino acid, Orn(i-PrCO-Hao), that readily incorporates into peptides, inducing them to fold into β-sheetlike structures. The derivative Fmoc-Orn(i-PrCO-Hao)-OH behaves like a regular amino acid in peptide synthesis, demonstrating its utility in creating structured peptides (Nowick et al., 2002).

2. Protection of Amino Acid Side Chains

Another significant application is in the protection of amino acid side chains during peptide synthesis. Isidro-Llobet et al. (2005) found that semipermanent side-chain protection of Orn (and Lys) with p-nitrobenzyloxycarbonyl (pNZ), used in Fmoc/tBu chemistry, does not cause the unwanted removal of α-Fmoc, a common issue with groups like Alloc (Isidro-Llobet et al., 2005).

3. Solid-Phase Peptide Synthesis

This compound is also vital in solid-phase peptide synthesis (SPPS). Shapiro et al. (1997) developed a block method for SPPS of serine phosphopeptides using a combination of Fmoc and Alloc strategies. This method is crucial for creating specific peptides, including those for studying proteins involved in diseases like Alzheimer's (Shapiro et al., 1997).

4. Antibacterial Composite Materials

Another intriguing application is in the development of biomedical materials. Schnaider et al. (2019) explored the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, highlighting the potential of Fmoc-derivatives in creating materials that inhibit bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).

5. Development of Hydrogels

Roy et al. (2011) discussed the formation and characterization of hydrogels using Fmoc-protected amino acids. These hydrogels are of significant interest due to their potential applications in biomedical fields, such as drug delivery and tissue engineering (Roy et al., 2011).

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Relevant Papers

For relevant papers, please refer to the technical documents provided by Sigma-Aldrich .

Mechanism of Action

Target of Action

Fmoc-Orn(Alloc)-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminus of the amino acids during synthesis .

Mode of Action

The Fmoc group is known to promote the association of building blocks due to its inherent hydrophobicity and aromaticity . In the process of peptide synthesis, the Fmoc group is cleaved by secondary amines such as piperidine, allowing the addition of the next amino acid in the sequence . The Alloc (allyloxycarbonyl) group on the ornithine residue is a protecting group for the side chain, which can be selectively removed in the presence of other protecting groups .

Biochemical Pathways

The use of this compound in peptide synthesis impacts the biochemical pathway of protein synthesis. It allows for the creation of specific peptide sequences in a controlled manner. The self-assembly of Fmoc-modified amino acids and short peptides results in unique and tunable morphologies of different functionalities .

Result of Action

The result of the action of this compound is the formation of a peptide with a specific sequence. This can be used in various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutic applications, and antibiotic properties .

Action Environment

The action of this compound can be influenced by environmental factors such as the solvent used in the peptide synthesis process. For instance, the self-assembly of Fmoc-modified amino acids and short peptides can be controlled by adjusting the solvent conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIOYNXBHZZBI-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373248
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147290-11-7
Record name Fmoc-Orn(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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